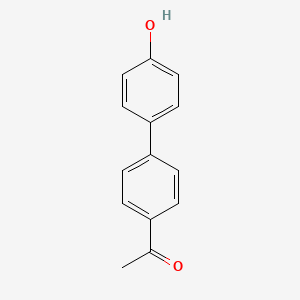

4-(4-Acetylphenyl)phenol

Overview

Description

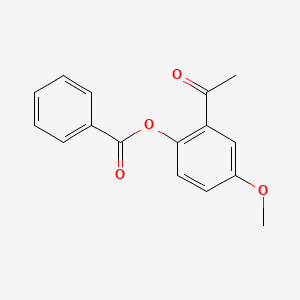

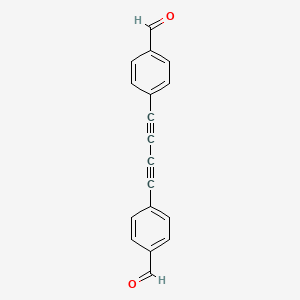

4-(4-Acetylphenyl)phenol is a chemical compound with the molecular formula C14H12O2 and a molecular weight of 212.24 . It is also known by its IUPAC name 1-(4’-hydroxy [1,1’-biphenyl]-4-yl)ethanone .

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One of the common methods involves the reaction of phenols with ethyl benzoylacetate in the presence of various catalysts . Another method involves the arylation of 3-hydroxycoumarin by 4-acetylphenyldiazonium chloride in the presence of CuCl2 .Molecular Structure Analysis

The molecular structure of this compound consists of 14 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C14H12O2/c1-10(15)11-2-4-12(5-3-11)13-6-8-14(16)9-7-13/h2-9,16H,1H3 .Chemical Reactions Analysis

Phenols, including this compound, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They don’t undergo oxidation in the same way as alcohols because they don’t have a hydrogen atom on the hydroxyl-bearing carbon .Physical And Chemical Properties Analysis

This compound has a melting point of 206-207 °C and a predicted boiling point of 369.6±17.0 °C . Its density is predicted to be 1.149±0.06 g/cm3 . The compound is solid at room temperature .Scientific Research Applications

Inhibited Phenol Ionization and Confinement Effect

A study by Silva et al. (2012) explored the absorption spectra changes of 4-acetylphenol (4-HAP) and other phenols in water/sodium 1,4-bis(2-ethylhexyl)sulfosuccinate/n-heptane reverse micelles. The research demonstrated that in such confined environments, the classical definition of pH does not apply, indicating a shift from ionized to nonionized phenol species over time. This finding challenges the conventional understanding of pH within nanometer-scale confined spaces, such as reverse micelles, and highlights the unique behavior of phenolic compounds in restricted environments (Silva et al., 2012).

Synthesis and Material Applications

Another study focused on the synthesis of 4-(4-vinylphenyl) benzoic acid-(4-vinyl) phenyl ester from 4-(4-acetylphenyl) benzoic acid and 4-acetyl phenol. This process involved esterification, reduction, and dehydrolysis steps, yielding novel bifunctional poly-monomer materials. These materials were characterized and their liquid crystal properties were studied, revealing potential applications in materials science and engineering (魏婷 et al., 2012).

Adsorption Studies and Environmental Applications

Research by Liu et al. (2010) investigated the adsorption of various substituted phenols, including 4-acetylphenol, on activated carbon fibers (ACFs). The study provided insights into the adsorption capacities, kinetics, and mechanisms of phenolic compounds on ACFs, emphasizing the role of π–π interactions, solvent effects, and molecular dimensions. This research has implications for the environmental management of phenolic pollutants in water treatment processes (Liu et al., 2010).

Biodegradation and Environmental Impact

A study by Vallini et al. (2001) focused on the biodegradation of 4-(1-nonyl)phenol by the yeast Candida aquaetextoris, identifying microbial breakdown products and proposing a metabolic pathway. This work highlights the potential of microbial processes for the degradation of environmental pollutants, including phenolic compounds, and suggests novel pathways for their biotransformation (Vallini et al., 2001).

Safety and Hazards

The safety information for 4-(4-Acetylphenyl)phenol indicates that it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and seeking immediate medical assistance if swallowed .

Mechanism of Action

Target of Action

It is known that phenolic compounds, which include 4-(4-acetylphenyl)phenol, have diverse biological activities . They are active against certain plant-pathogenic fungi and can decrease the secretion of hepatitis B virus (HBV) particles from Huh7 cells .

Mode of Action

Phenolic compounds are known to interact with proteins and enzymes, altering their structure and function, which can lead to changes in cellular processes .

Biochemical Pathways

Phenolic compounds, including this compound, are secondary metabolites of plants . They are synthesized through the shikimate and phenylpropanoid pathways . These pathways are important for understanding the biosynthesis of individual phenolic compounds .

Pharmacokinetics

Phenolic compounds are generally known to have good bioavailability .

Result of Action

It is known that phenolic compounds can have various effects, such as antiviral activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, which involves organoboron reagents like this compound, is favored due to the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents .

Biochemical Analysis

Biochemical Properties

4-(4-Acetylphenyl)phenol plays a significant role in biochemical reactions, particularly due to its phenolic structure. Phenolic compounds are known to interact with proteins, enzymes, and other biomolecules through various types of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces . For instance, this compound can form complexes with proteins, potentially altering their structure and function. These interactions can influence the activity of enzymes and other proteins, making this compound a valuable tool in studying protein function and enzyme kinetics.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to bind to specific biomolecules, including proteins and enzymes . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, this compound can inhibit certain enzymes by binding to their active sites, preventing substrate access. Conversely, it can also activate enzymes by inducing conformational changes that enhance their activity. These interactions can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation . The compound’s stability is influenced by environmental conditions, including temperature and pH. Over time, this compound may degrade, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, highlighting the importance of considering temporal effects in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and modulation of metabolic pathways. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. These threshold effects underscore the importance of careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can undergo biotransformation through enzymatic reactions, leading to the formation of metabolites that may have distinct biological activities. These metabolic pathways can influence the overall bioavailability and efficacy of this compound, making it essential to understand its metabolic fate in biological systems.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, this compound can accumulate in specific cellular compartments, influencing its localization and activity. Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s use in research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function . The compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. This localization can influence the interactions of this compound with biomolecules and its overall biological activity. Understanding the factors that govern its subcellular localization is essential for elucidating its mechanism of action.

properties

IUPAC Name |

1-[4-(4-hydroxyphenyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-10(15)11-2-4-12(5-3-11)13-6-8-14(16)9-7-13/h2-9,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXXRWDCBHNIVBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10438214 | |

| Record name | 1-[4-(4-hydroxyphenyl)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13021-17-5 | |

| Record name | 1-[4-(4-hydroxyphenyl)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanol, 2-(4-[2,2':6',2''-terpyridin]-4'-ylphenoxy)-](/img/structure/B3046698.png)

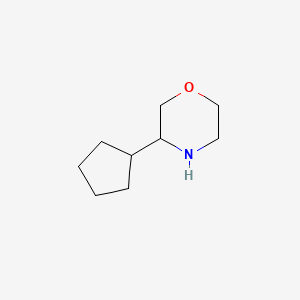

![trans-tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate](/img/structure/B3046700.png)

![3-[3-(trifluoromethyl)phenoxy]benzoic Acid](/img/structure/B3046701.png)

![Imidazo[1,2-a]pyridine-2-acetic acid hydrochloride](/img/structure/B3046706.png)